molecular formula C6H5BN2O2 B1464050 (6-Cyanopyridin-3-yl)boronic acid CAS No. 1011722-07-8

(6-Cyanopyridin-3-yl)boronic acid

Cat. No. B1464050
CAS RN: 1011722-07-8
M. Wt: 147.93 g/mol
InChI Key: JRWBBVDYZMMZOH-UHFFFAOYSA-N
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Description

“(6-Cyanopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1011722-07-8 and Linear Formula: C6H5BN2O2 . It has a molecular weight of 147.93 . The IUPAC name for this compound is 6-cyano-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H . The compound’s structure can be represented by the SMILES string: N#CC1=NC=C (B (O)O)C=C1 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Isolation in Organic Chemistry

(6-Cyanopyridin-3-yl)boronic acid and its derivatives play a significant role in the synthesis and isolation of novel compounds in organic chemistry. Bouillon et al. (2003) described methods for synthesizing and isolating novel halopyridinylboronic acids and esters, emphasizing their stability and utility in Suzuki cross-coupling reactions, a popular method for forming carbon-carbon bonds in organic synthesis (Bouillon et al., 2003). Similarly, Sopková-de Oliveira Santos et al. (2003) highlighted the structural and stability differences between boronic esters and acids in crystal structures, which are crucial for their applications in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

Boronic Acid Catalysis

Boronic acid catalysis is a growing area of research, utilizing the inherent catalytic properties of boronic acids. Hashimoto et al. (2015) demonstrated a boronic acid-catalyzed, enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, highlighting the potential of boronic acids in catalyzing organic reactions (Hashimoto et al., 2015).

Sensing and Detection Applications

Boronic acids, including this compound derivatives, are increasingly used in sensing applications due to their ability to interact with diols and Lewis bases. Huang et al. (2012) summarized recent progress in boronic acid sensors for various bioactive substances, such as carbohydrates and dopamine, indicating their importance in biological detection and diagnosis (Huang et al., 2012). Lacina et al. (2014) reviewed the diverse applications of boronic acids in sensing, highlighting their use in biological labeling, protein manipulation, and therapeutics (Lacina et al., 2014).

Microwave-Assisted Synthesis

The utility of boronic acids in microwave-assisted synthesis is exemplified by Dimauro and Kennedy (2007), who described the rapid synthesis of 3-amino-imidazopyridines using a microwave-assisted approach with boronic acid derivatives as key intermediates. This highlights the versatility and efficiency of boronic acids in modern synthetic methods (Dimauro & Kennedy, 2007).

Biomedical Applications

Boronic acids, including this compound derivatives, have shown promise in various biomedical applications. Cambre and Sumerlin (2011) discussed the value of boronic acid-containing polymers in treating diseases such as HIV, obesity, diabetes, and cancer, highlighting their unique reactivity and responsive nature in biomedical contexts (Cambre & Sumerlin, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of (6-Cyanopyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through two key processes: oxidative addition and transmetalation .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is an inhibitor for cyp3a4 .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .

Biochemical Analysis

Biochemical Properties

(6-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes and ligands that stabilize the transition state. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the catalytic site of the enzyme or protein.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature but may degrade under extreme conditions, such as high temperatures or acidic environments . Over time, the effects of this compound on cells may diminish as the compound degrades, leading to a reduction in its biochemical activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

properties

IUPAC Name

(6-cyanopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWBBVDYZMMZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716544
Record name (6-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011722-07-8
Record name (6-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanopyridine-5-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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